Product packaging for DC-ME PHOSPHONAMIDITE(Cat. No.:CAS No. 115147-72-3)

DC-ME PHOSPHONAMIDITE

Cat. No.: B1166939
CAS No.: 115147-72-3
Attention: For research use only. Not for human or veterinary use.
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Description

The Ac-dC-Me Phosphonamidite is a specialized building block for the solid-phase synthesis of oligonucleotides containing methyl phosphonate linkages. These linkages are uncharged and exhibit high nuclease resistance, making them particularly valuable for developing antisense therapeutic agents and studying targeted cellular delivery mechanisms. Oligonucleotides synthesized with this monomer were among the first modified sequences demonstrated to inhibit protein synthesis via an antisense mechanism . The acetyl (Ac) protection on the cytosine base is preferred as it is cleanly removed with ammonium hydroxide during the standard cleavage step from the solid support, eliminating base modification side products that can occur with other protecting groups during the specialized deprotection required for methyl phosphonates . When using this phosphonamidite, researchers should note that synthesis protocols require specific modifications. A 6-minute coupling time is recommended, along with the use of a low-water-content oxidizer and DMAP (Dimethylaminopyridine) for the capping step to prevent degradation of the sensitive methyl phosphonate linkage . Following synthesis, deprotection and purification procedures differ from standard oligonucleotides. A common method involves a one-pot cleavage and deprotection using a mixture of ammonium hydroxide and acetonitrile/ethanol, followed by treatment with ethylenediamine to remove the methyl phosphonate protecting groups . The product is supplied as a dry solid and must be stored refrigerated (2-8°C); once prepared in anhydrous acetonitrile, the solution is stable for 24 hours . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

115147-72-3

Molecular Formula

C7H9NO2

Synonyms

DC-ME PHOSPHONAMIDITE

Origin of Product

United States

Synthetic Strategies and Methodologies for Dc Me Phosphonamidite and Its Derivatives

General Principles of Nucleoside Phosphonamidite Synthesis

The synthesis of nucleoside phosphoramidites is a cornerstone of modern oligonucleotide synthesis, first introduced in 1981. wikipedia.orgtwistbioscience.com These derivatives of natural or synthetic nucleosides serve as the building blocks for creating short fragments of nucleic acids and their analogs. wikipedia.org The fundamental principle involves the chemical modification of a nucleoside to enable its sequential addition to a growing oligonucleotide chain in a highly efficient and controlled cyclic reaction. twistbioscience.com

A key aspect of this synthesis is the use of protecting groups to prevent unwanted side reactions at reactive hydroxyl and exocyclic amino groups present in the nucleosides. wikipedia.org As long as a nucleoside analog possesses at least one hydroxyl group, it can be converted into the corresponding phosphoramidite (B1245037) and incorporated into synthetic nucleic acids. wikipedia.org

The phosphoramidite moiety itself is characterized by its reactivity with nucleophilic groups in the presence of an acidic azole catalyst, such as 1H-tetrazole. wikipedia.org This rapid coupling reaction is the basis for its utility in oligonucleotide synthesis. wikipedia.org While relatively stable when stored under anhydrous and anaerobic conditions, phosphoramidites are sensitive to mild acids, which cause their rapid degradation. wikipedia.org

Modern approaches to nucleoside phosphoramidite synthesis are increasingly incorporating principles of green chemistry. huarenscience.com This includes a focus on atom-efficient reactions to minimize waste, the use of safer solvents and milder reaction conditions, and the exploration of renewable feedstocks and earth-abundant metal catalysts to enhance sustainability. huarenscience.com

Specific Synthetic Pathways for DC-ME Phosphonamidite

The synthesis of this compound involves a multi-step process that begins with a protected cytidine (B196190) monomer and culminates in the phosphitylation of the 3'-hydroxyl group.

Precursor Compounds and Reagent Selection

The primary precursor for the synthesis of this compound is a cytidine nucleoside that has been appropriately protected at several key positions. The synthesis typically starts with the protection of the 5'-hydroxyl group, commonly with a 4,4'-dimethoxytrityl (DMTr) group. The exocyclic amino group of the cytosine base is protected, in this case, with an acetyl (Ac) group. The 2'-hydroxyl group is methylated.

Protecting group reagents: 4,4'-Dimethoxytrityl chloride (DMTr-Cl) for the 5'-hydroxyl group and acetic anhydride (B1165640) or a similar acetylating agent for the exocyclic amino group. oup.com

Phosphitylating agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a common reagent used to introduce the phosphoramidite moiety at the 3'-hydroxyl position. oup.comnih.gov

Activators: Weak acids like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) are used to catalyze the coupling reaction during oligonucleotide synthesis. wikipedia.org

Bases: Non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) are often used to scavenge the HCl produced during the phosphitylation step. oup.comnih.gov

Solvents: Anhydrous solvents like dichloromethane, acetonitrile, and pyridine (B92270) are crucial for maintaining the water-free conditions necessary for the reactions. oup.comuni-wuerzburg.de

Reagent Purpose
4,4'-Dimethoxytrityl chloride (DMTr-Cl)Protection of the 5'-hydroxyl group
Acetic AnhydrideProtection of the exocyclic amino group of cytidine
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylating agent for the 3'-hydroxyl group
1H-TetrazoleActivator for the coupling reaction
N,N-Diisopropylethylamine (DIPEA)Base to neutralize acid byproducts
Anhydrous Dichloromethane/AcetonitrileReaction solvents

Reaction Conditions and Optimization for Phosphonamidite Formation

The final and critical step in the synthesis of this compound is the phosphitylation of the 3'-hydroxyl group of the appropriately protected N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine. This reaction is typically carried out by treating the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like DIPEA. oup.com

The reaction is generally performed in an anhydrous solvent, such as dichloromethane, at a controlled temperature, often starting at 0°C and then proceeding at room temperature. oup.com The progress of the reaction is monitored to ensure complete conversion.

Optimization of these conditions is crucial for achieving high yields and purity of the final phosphonamidite product. This includes careful control of stoichiometry, reaction time, and temperature. The purification of the final product is typically achieved through silica (B1680970) gel column chromatography. wikipedia.org To ensure the stability of the phosphoramidite, the column is often equilibrated with an eluent containing a small amount of a base like triethylamine. wikipedia.org

Protecting Group Chemistry in this compound Synthesis

The selection and management of protecting groups are paramount to the successful synthesis of this compound and its subsequent use in oligonucleotide synthesis.

Compatibility with Other Nucleobase Protecting Groups

The choice of the acetyl protecting group for cytidine must be compatible with the protecting groups used for the other nucleobases (adenine, guanine, and thymine) in the oligonucleotide being synthesized. This ensures that all protecting groups can be removed efficiently and without causing unwanted modifications to the final product.

Standard protecting groups for other nucleobases include benzoyl (Bz) for adenine (B156593) and isobutyryl (iBu) or dimethylformamidine (dmf) for guanine. glenresearch.com The deprotection conditions for the acetyl group on cytidine are generally compatible with these other protecting groups. glenresearch.com For instance, treatment with AMA at elevated temperatures can effectively remove acetyl, benzoyl, and isobutyryl groups. glenresearch.com

Advanced Synthetic Methodologies for Analogues

The development of synthetic methodologies for analogues of this compound is crucial for expanding the repertoire of modified oligonucleotides with tailored properties. These advanced strategies often focus on achieving stereoselectivity at the phosphorus center, a key determinant of the resulting oligonucleotide's biological activity and therapeutic potential.

The synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages using conventional phosphoramidite protocols typically results in a mixture of diastereomers at the phosphorus center. glenresearch.combiosearchtech.com The separation of these diastereomers can be challenging. nih.gov Consequently, significant research has focused on developing stereoselective synthetic methods to control the configuration of the phosphorus center during synthesis.

One prominent strategy involves the use of chiral auxiliaries covalently attached to the phosphonamidite monomer. Engels and colleagues reported the use of proline-derived phosphonamidite derivatives as monomeric building blocks for the stereoselective synthesis of oligodeoxyribonucleoside methylphosphonates. nih.gov This approach achieved an asymmetric induction of up to 5:1 for the Rp to Sp diastereomers, depending on the configuration of the proline moiety used. nih.gov The intermediate phosphonamidite can be further reacted to yield dinucleoside methylphosphonates with enriched diastereomeric excess. nih.gov

Another approach utilizes chiral activators during the coupling reaction. While some success has been achieved with chiral tetrazole derivatives, the level of diastereoselectivity has often been insufficient for practical applications. niph.go.jp For instance, the use of a camphor-derived tetrazole derivative in the synthesis of dinucleoside methylphosphonates resulted in a diastereomeric ratio of only 64:36. niph.go.jp

More promising results have been obtained through dynamic kinetic resolution of phosphonazolide intermediates. This method relies on the rapid epimerization of the intermediate under the reaction conditions, allowing for the preferential formation of one diastereomer. niph.go.jpbeilstein-journals.org By employing sterically hindered imidazole (B134444) derivatives as activators, Engels achieved a stereoselective synthesis of a methylphosphonate dimer with an 84% excess of the Rp diastereomer. diva-portal.org This was attributed to the dynamic kinetic resolution of the methylphosphonazolide intermediates. niph.go.jp

The use of enantiopure 1,2-amino alcohols as chiral auxiliaries has also been explored for the stereoselective synthesis of dinucleoside phosphorothioates, a related class of modified oligonucleotides. nih.gov This method involves the synthesis of diastereopure nucleoside 3'-cyclic phosphoramidites, which, in the presence of a novel activator, condense with a nucleoside to form the desired product with good to excellent diastereoselectivity. nih.gov

A summary of different stereoselective approaches is presented in the table below:

ApproachKey FeatureAchieved Diastereoselectivity (Rp:Sp or Sp:Rp)Reference
Chiral Auxiliaries (Proline-derived)Covalently attached chiral moiety to the phosphonamidite.Up to 5:1 nih.gov
Chiral Activators (Camphor-derived tetrazole)Use of a chiral molecule to promote the coupling reaction.64:36 niph.go.jp
Dynamic Kinetic ResolutionRapid epimerization of an intermediate with preferential reaction of one epimer.84% excess of Rp niph.go.jpdiva-portal.org
Chiral Auxiliaries (1,2-amino alcohols)Formation of diastereopure cyclic phosphoramidite intermediates.Good to Excellent nih.gov

It is important to note that the choice of synthetic strategy can be influenced by the specific nucleobase and any modifications to the sugar moiety. researchgate.net The development of robust and highly stereoselective methods for the synthesis of this compound analogues and other modified phosphonamidites remains an active area of research, driven by the need for oligonucleotides with precisely controlled stereochemistry for therapeutic and diagnostic applications. nih.govoup.com

Mechanistic Investigations of Dc Me Phosphonamidite Reactivity in Oligonucleotide Assembly

Kinetic and Thermodynamic Aspects of Phosphonamidite Coupling Reactions

The phosphoramidite (B1245037) method is the gold standard for automated solid-phase oligonucleotide synthesis due to its high efficiency and rapid reaction times. tcichemicals.com The central reaction is the coupling of a 5'-hydroxyl group of the growing, solid-support-bound oligonucleotide with a phosphonamidite monomer, such as DC-ME phosphonamidite, which has been activated.

The coupling reaction is a nucleophilic substitution at the trivalent phosphorus center of the phosphonamidite. Kinetically, the reaction is designed to be very fast, typically reaching completion within minutes to ensure high stepwise yields essential for the synthesis of long oligonucleotides. For methyl phosphonamidites, a coupling time of 6 minutes is recommended for syntheses up to a 1µmol scale. chemie-brunschwig.ch

Table 1: Representative Coupling Times for Phosphoramidite Monomers

Phosphoramidite TypeTypical Coupling Time (seconds)Stepwise Yield (%)
Standard DNA (dA, dG, dC, T)30 - 60> 99
Standard RNA (A, G, C, U)300 - 600> 98
Methyl Phosphonamidites (e.g., DC-ME) 360 chemie-brunschwig.ch> 98

Role of Activating Agents in Methyl Phosphonamidite Coupling

Activating agents are essential catalysts in the phosphoramidite coupling reaction. google.com They perform a critical dual function:

Proton Donation: The activator is a weak acid that protonates the diisopropylamino group of the this compound. This transforms the amino group into a good leaving group (diisopropylamine). google.com

Nucleophilic Catalysis: The conjugate base of the activator (e.g., tetrazolide) acts as a nucleophilic catalyst, attacking the phosphorus center to form a highly reactive phosphoramidite-activator intermediate. This intermediate is then readily attacked by the 5'-hydroxyl group of the growing oligonucleotide chain. google.com

The choice of activator is critical and is based on a balance between its acidity (pKa) and nucleophilicity. It must be acidic enough to efficiently protonate the phosphonamidite but not so acidic that it causes premature removal (detritylation) of the 5'-O-DMT protecting group, which would lead to undesired side products. tcichemicals.com Common activators used in oligonucleotide synthesis are nitrogen-containing heterocyclic compounds.

Table 2: Common Activators for Phosphoramidite Coupling

ActivatorpKa (in Acetonitrile)Characteristics
1H-Tetrazole4.8The historical standard; sparingly soluble in acetonitrile.
5-(Ethylthio)-1H-tetrazole (ETT)4.28Higher reactivity than tetrazole.
5-(Benzylthio)-1H-tetrazole (BTT)4.0Commonly used for RNA and modified monomer synthesis.
4,5-Dicyanoimidazole (B129182) (DCI)5.2Non-explosive alternative to tetrazole with good reactivity. google.com

Stereochemical Aspects of Phosphonamidite Linkage Formation

A defining characteristic of the methylphosphonate (B1257008) linkage is the introduction of a new chiral center at the phosphorus atom with each coupling step. glenresearch.com

The phosphorus atom in the this compound monomer is prochiral. During the coupling reaction, this P(III) center becomes a stereogenic center in the resulting P(III) phosphite (B83602) triester intermediate. Subsequent oxidation to the stable P(V) methylphosphonate linkage preserves this chirality. As the standard synthesis method is not stereoselective, the reaction produces a nearly equimolar mixture of two diastereomers, designated Rₚ and Sₚ. glenresearch.com For an oligonucleotide containing 'n' methylphosphonate linkages, this results in the formation of 2ⁿ possible diastereomers.

While the formation of Rₚ and Sₚ diastereomers occurs at a roughly 1:1 ratio during standard synthesis, the absolute stereochemistry of the phosphorus center significantly influences the properties and biological activity of the final oligonucleotide. ugr.es For instance, studies have shown that oligonucleotides containing chirally pure Rₚ methylphosphonate linkages can bind to complementary RNA with significantly higher affinity compared to the corresponding racemic mixtures. researchgate.net This difference in binding affinity and nuclease stability between diastereomers has driven the development of complex, stereospecific synthetic methods to produce chirally pure methylphosphonate oligonucleotides for therapeutic use. ugr.esnih.gov

Analysis of Side Reactions and Undesired Transformations during Synthesis

Several side reactions can occur during the synthesis of oligonucleotides containing methylphosphonate linkages. These can compromise the yield and purity of the final product.

Base Modification during Deprotection: The exocyclic amine of cytosine is typically protected with a benzoyl (Bz) or acetyl (Ac) group. shigematsu-bio.com Methylphosphonate linkages are known to be labile under standard basic deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide). biosearchtech.com Milder conditions, such as using ethylenediamine (B42938) (EDA), are often required. However, EDA can react with the cytosine base if it is not appropriately protected, causing base modification. The use of an N-acetyl (Ac) protecting group on the dC monomer (as in this compound) is preferred because the acetyl group is removed very rapidly, preventing this unwanted side reaction. chemie-brunschwig.ch

Linkage Instability: The methylphosphonate linkage itself is more susceptible to cleavage under basic conditions than the native phosphodiester backbone. biosearchtech.com This necessitates carefully developed deprotection protocols. A common method involves using a mixture of ethylenediamine and ethanol. biosearchtech.com Another reported one-pot procedure uses a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine to achieve complete deprotection while minimizing linkage cleavage. researchgate.net

Incomplete Capping or Coupling: As with any solid-phase synthesis, failure to complete the coupling or capping steps results in deletion sequences (n-1, n-2, etc.), which can be difficult to separate from the full-length product, especially since methylphosphonate oligonucleotides are uncharged.

Table 3: Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionStageCausePrevention/Mitigation Strategy
Deletion SequencesCoupling/CappingInefficient coupling or capping reactions.Use optimized coupling times (e.g., 6 min) chemie-brunschwig.ch; ensure highly active reagents.
Base ModificationDeprotectionReaction of deprotection agent (e.g., EDA) with exocyclic amine of cytosine.Use of N-acetyl-dC (Ac-dC) phosphonamidite, which has a more labile protecting group. chemie-brunschwig.ch
Linkage CleavageDeprotectionBase-lability of the methylphosphonate bond.Employ mild deprotection conditions, such as EDA/ethanol or a one-pot ammonia/EDA procedure. biosearchtech.comresearchgate.net
Premature DetritylationCouplingActivator is too acidic.Select an activator with an appropriate pKa, such as DCI or BTT. tcichemicals.com

Engineering of Nuclease-Resistant Oligonucleotides

One of the most significant advantages of incorporating methylphosphonate linkages via this compound is the resulting resistance of the oligonucleotide to degradation by nucleases. biosearchtech.combiosearchtech.com Nucleases are enzymes that cleave the phosphodiester bonds of nucleic acids, leading to the rapid degradation of unmodified oligonucleotides in biological systems. The methylphosphonate linkage, which lacks the negatively charged oxygen atom that is a key recognition site for many nucleases, is not readily hydrolyzed by these enzymes. genelink.comnih.gov

This enhanced stability is crucial for therapeutic applications. Oligonucleotides containing one or more methylphosphonate linkages are resistant to nuclease degradation at the site of modification. genelink.com Even a single methylphosphonate linkage at the 3'-end of an oligonucleotide can act as a "cap," providing significant protection against 3'-exonucleases. genelink.com Research on chimeric oligonucleotides containing both methylphosphonate linkages and locked nucleic acid (LNA) monomers has demonstrated high resistance to 3'-exonucleolytic degradation while maintaining high binding affinity to target RNA. nih.gov

Creation of Charge-Neutral Nucleic Acid Backbone Analogues

The natural phosphodiester backbone of DNA and RNA is negatively charged at physiological pH due to the presence of phosphate (B84403) groups. The methylphosphonate modification introduced by this compound replaces this charged phosphodiester linkage with an electrically neutral methyl phosphonate (B1237965) group. biosearchtech.comgenelink.com This charge neutralization is achieved by replacing one of the non-bridging oxygen atoms of the phosphate group with a methyl group. nih.gov

This alteration of the backbone charge has profound implications for the properties of the oligonucleotide. The lack of charge can improve the intracellular transport and cellular uptake of the oligonucleotide. genelink.com Systematically replacing the anionic phosphorothioate (B77711) linkages in antisense oligonucleotides with charge-neutral alkylphosphonates has been shown to modulate interactions with cellular proteins and reduce toxicity. nih.gov The charge-neutral backbone, however, can also affect the solubility of the oligonucleotide in aqueous solutions. genelink.com

Development of Antisense Oligonucleotides (ASOs) and RNA-modifying Agents

This compound and other methyl phosphonamidites are foundational reagents in the development of antisense oligonucleotides (ASOs). ASOs are short, synthetic nucleic acid strands designed to bind to a specific messenger RNA (mRNA) sequence, thereby inhibiting the synthesis of a particular protein. biosearchtech.comgenelink.com Methylphosphonate-modified oligonucleotides were among the first analogues shown to successfully inhibit protein synthesis through an antisense mechanism. biosearchtech.com

The properties imparted by the methylphosphonate linkage—nuclease resistance and neutral charge—are highly beneficial for ASO development. Nuclease resistance increases the half-life of the ASO in the body, while the neutral backbone can enhance cellular penetration. genelink.com However, the design of methylphosphonate ASOs requires careful consideration, as these modifications can interfere with the activity of RNase H, an enzyme crucial for the mechanism of action of many ASOs. genelink.comnih.gov To mitigate this, researchers have developed "gapmer" ASOs, where a central block of DNA or phosphorothioate-modified DNA (which supports RNase H activity) is flanked by wings containing modifications like methylphosphonates to confer nuclease resistance and reduce toxicity. nih.gov The site-specific incorporation of alkyl phosphonates in the gap region of ASOs has been shown to reduce hepatotoxicity while only minimally affecting their potency in reducing target gene expression in cells and in mice. nih.gov

An exploration of the advanced applications of the chemical compound this compound reveals its significant role in the synthesis of modified oligonucleotides and nucleic acid analogues. This compound is instrumental in pioneering research and therapeutic development, from enhancing the profiles of potential drug candidates to fabricating complex molecular machinery. The following article details its specific applications in therapeutic oligonucleotides, its use as a probe in biomolecular interaction studies, and its contribution to the burgeoning field of nucleic acid nanotechnology.

Impact of Methyl Phosphonate Modifications on Nucleic Acid Biopolymer Properties

Influence on Oligonucleotide Hybridization Thermodynamics and Kinetics

The replacement of the anionic phosphodiester backbone with a neutral methyl phosphonate (B1237965) linkage directly affects the electrostatic interactions within and between nucleic acid strands. This, in turn, influences the thermodynamics and kinetics of hybridization events.

Methyl phosphonate modifications generally lead to a decrease in the thermal stability of DNA:DNA and DNA:RNA duplexes when compared to their unmodified phosphodiester counterparts. nih.gov This destabilization is attributed to the removal of the negative charge, which reduces the electrostatic repulsion between the backbones of the two strands, a factor that is thought to be outweighed by other conformational and stereoelectronic effects. The chirality at the phosphorus center of the methyl phosphonate linkage is a critical determinant of duplex stability. Oligonucleotides with isomerically pure Rp-configured methyl phosphonate linkages exhibit significantly more stable duplexes than those with Sp-configured linkages. nih.gov In fact, duplexes with Rp-methyl phosphonates can have melting temperatures nearly identical to those of standard phosphodiester duplexes. nih.gov

In the context of triplex-forming oligonucleotides (TFOs), the introduction of a methyl phosphonate linkage can be beneficial. A single 3'-terminal methyl phosphonate modification can confer nuclease resistance while maintaining triplex stability, depending on the adjacent base sequence. nih.gov However, the combination of a 3'-terminal methyl phosphonate with a 5-methylcytosine (B146107) can lead to end fraying and reduced triplex stability. nih.gov

Table 1: Impact of Methyl Phosphonate Chirality on Duplex Stability

Linkage TypeChiralityRelative Duplex StabilityReference
PhosphodiesterN/AHigh nih.gov
Methyl PhosphonateRacemicLower oup.com
Methyl PhosphonateRpHigher than Sp, approaching Phosphodiester nih.gov
Methyl PhosphonateSpLower than Rp nih.gov

The melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands, is a direct measure of duplex stability. For methyl phosphonate-modified oligonucleotides, the Tm is highly dependent on the number and stereochemistry of the modifications. Generally, an increase in the number of methyl phosphonate linkages leads to a progressive decrease in the Tm of the duplex formed with a complementary RNA target. genelink.com However, oligonucleotides containing chirally pure Rp-methyl phosphonate linkages can form duplexes with RNA that have a higher affinity than those with racemic methyl phosphonates. nih.govnih.gov

Table 2: General Effect of Backbone Modification on Oligonucleotide Tm

ModificationImpact on TmKey Considerations
Methyl Phosphonate (racemic)DecreaseNumber of modifications
Methyl Phosphonate (Rp)Minimal change to slight decreaseChirality is crucial for stability
Phosphorothioate (B77711)DecreaseDegree of modification
2'-O-Methyl RNAIncreaseFavorable sugar pucker

Alterations in Recognition by Nucleic Acid-Binding Proteins and Enzymes

The uncharged and stereochemically distinct nature of the methyl phosphonate backbone significantly alters its recognition by proteins and enzymes that interact with nucleic acids. A critical example of this is the interaction with RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA hybrid. This is a key mechanism for the action of many antisense oligonucleotides. Methyl phosphonate modifications interfere with the activation of RNase H, meaning that oligonucleotides composed entirely of these linkages are not substrates for this enzyme. genelink.combiosyn.com This has led to the development of "gapmer" antisense oligonucleotides, which contain a central block of phosphodiester or phosphorothioate linkages capable of recruiting RNase H, flanked by methyl phosphonate-modified regions that provide nuclease resistance.

Conversely, the reduced non-specific binding to proteins is a potential advantage of methyl phosphonate-modified oligonucleotides. Phosphorothioate-modified oligonucleotides, for instance, are known to interact with a variety of proteins in a non-sequence-specific manner, which can lead to toxicity. nih.gov The neutral backbone of methyl phosphonates can mitigate these off-target interactions. nih.gov

Modulation of Cellular Uptake and Delivery Mechanisms

The charge-neutral backbone of methyl phosphonate oligonucleotides was initially thought to facilitate their passive diffusion across the hydrophobic cell membrane, thereby enhancing cellular uptake. biosyn.com However, subsequent research has revealed a more complex picture. While these modified oligonucleotides can enter cells, their uptake can be lower than that of their phosphodiester counterparts. genelink.combiosyn.com

Studies have shown that the cellular uptake of methyl phosphonate oligonucleotides is a temperature-dependent process and is distinct from the uptake pathway of phosphodiester oligonucleotides. nih.govoup.comnih.gov The mechanism appears to involve fluid-phase or adsorptive endocytosis, leading to a vesicular distribution within the cell. nih.govoup.comnih.gov This uptake pathway is not easily saturated and cannot be blocked by an excess of unlabeled methyl phosphonate or phosphodiester oligonucleotides. nih.govoup.comnih.gov

To enhance the delivery of methyl phosphonate oligonucleotides to specific cell types, they have been conjugated to targeting ligands. For example, conjugation to a trivalent N-acetylgalactosamine (GalNAc) ligand, which binds to the asialoglycoprotein receptor (ASGP-R) on hepatocytes, has been shown to significantly increase their uptake by liver cells. nih.gov

Table 3: Comparison of Cellular Uptake Mechanisms

Oligonucleotide TypePrimary Uptake MechanismKey Characteristics
PhosphodiesterReceptor-mediated endocytosisSaturable, competitive
Methyl PhosphonateFluid-phase or adsorptive endocytosisNon-saturable, non-competitive with phosphodiester oligonucleotides
GalNAc-conjugated Methyl PhosphonateReceptor-mediated endocytosis (via ASGP-R)Cell-specific (hepatocytes), high efficiency

Analytical and Characterization Methodologies for Dc Me Phosphonamidite Modified Oligonucleotides

Chromatographic Techniques for Separation and Purification

The synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages results in a mixture of diastereomers due to the chirality at the phosphorus center. The separation of these stereoisomers is a critical step in the purification process and is essential for understanding their individual biological activities.

Anion-Exchange and Reversed-Phase High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of oligonucleotides modified with DC-ME Phosphonamidite. Both anion-exchange (AEX) and reversed-phase (RP) HPLC are utilized, often in complementary ways, to achieve separation of the full-length product from synthetic impurities and, crucially, to resolve the diastereomeric mixture resulting from the chiral methylphosphonate linkages. nih.gov

Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the interaction between the negatively charged phosphodiester backbone and a positively charged stationary phase. While methylphosphonate linkages are neutral, oligonucleotides are often designed as "gapmers" or chimeras, containing both charged phosphodiester and neutral methylphosphonate linkages. In such cases, AEX-HPLC can effectively separate failure sequences from the full-length product based on the total charge. For the analysis of crude reaction mixtures of methylphosphonate-modified RNA, AEX-HPLC on columns such as the Dionex DNAPac PA-100 is employed for both analytical and semi-preparative purification. nih.gov

Reversed-Phase HPLC (RP-HPLC) is particularly powerful for the separation of diastereomers of methylphosphonate-modified oligonucleotides. nih.gov The separation is based on the differential hydrophobicity of the diastereomers. It has been observed that for methylphosphonate-modified RNA, the RP-configured diastereomer typically elutes before the SP-configured diastereomer on RP-HPLC. nih.gov This technique is sensitive enough to separate oligonucleotides with single methylphosphonate modifications into their constituent diastereomers.

Chromatographic Method Separation Principle Application for this compound-Modified Oligonucleotides Key Considerations
Anion-Exchange HPLC (AEX-HPLC)Electrostatic interactions based on chargePurification of chimeric oligonucleotides containing both phosphodiester and methylphosphonate linkages; separation of failure sequences.Limited resolution of fully modified, neutral methylphosphonate oligonucleotides.
Reversed-Phase HPLC (RP-HPLC)Hydrophobic interactionsDiastereomer separation of oligonucleotides containing chiral methylphosphonate linkages.Elution order of diastereomers (RP vs. SP) can be consistent but may depend on the specific sequence and chromatographic conditions.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound-modified oligonucleotides, providing insights into their stereochemistry and three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the absolute configuration at the chiral phosphorus center of methylphosphonate linkages. Both one-dimensional (31P NMR) and two-dimensional NMR techniques are employed.

31P NMR is highly sensitive to the chemical environment of the phosphorus atom, and the RP and SP diastereomers of a methylphosphonate linkage will often exhibit distinct chemical shifts, allowing for their identification and quantification. The presence of two PS moieties in a model therapeutic oligonucleotide leads to four diastereomers, which can be identified and quantified using 31P NMR. chemrxiv.org

Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to establish the absolute configuration by observing through-space correlations between the methyl group on the phosphorus and protons on the sugar rings of the adjacent nucleosides.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a sensitive method for investigating the secondary structure and conformational changes in oligonucleotides upon modification. The CD spectrum of a DNA or RNA molecule is influenced by the stacking of the nucleobases and the helical geometry of the backbone.

Spectroscopic Method Information Obtained Application for this compound-Modified Oligonucleotides
Nuclear Magnetic Resonance (NMR) SpectroscopyStereochemical assignment (RP/SP configuration), primary structure confirmation.Identification and quantification of diastereomers; determination of absolute configuration at the chiral phosphorus center.
Circular Dichroism (CD) SpectroscopySecondary structure and conformational analysis.Assessment of the impact of methylphosphonate modification on the helical structure and stability of oligonucleotide duplexes and triplexes.

Mass Spectrometry-Based Characterization of Modified Oligonucleotides

Mass spectrometry (MS) is an essential tool for the verification of the molecular weight and sequence of synthetic oligonucleotides, including those modified with this compound. Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) techniques are commonly used.

MALDI-Time-of-Flight (TOF) MS is a rapid and sensitive method for determining the molecular weight of oligonucleotides. It can be used to confirm the successful incorporation of the methylphosphonate modification and to identify the full-length product. MALDI-TOF MS is also valuable for analyzing unpurified reaction mixtures to assess the efficiency of the synthesis and to detect any side products.

Liquid Chromatography-Mass Spectrometry (LC-MS) , typically coupling HPLC with an ESI source, provides both separation and mass information in a single analysis. This powerful combination allows for the correlation of chromatographic peaks with their corresponding molecular weights, facilitating the identification of failure sequences, incompletely deprotected oligonucleotides, and other synthesis-related impurities. LC-MS is also instrumental in the characterization of metabolites of oligonucleotide therapeutics in biological matrices.

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the modified oligonucleotide.

Mass Spectrometry Method Primary Application Advantages for this compound-Modified Oligonucleotides
MALDI-TOF MSMolecular weight determination of the final product and analysis of crude synthesis mixtures.High throughput, tolerance to some impurities, and provides rapid confirmation of successful modification.
LC-MS (ESI)Separation and identification of the full-length product and impurities; sequence verification through fragmentation.Provides comprehensive characterization by linking chromatographic separation with mass identification; suitable for quantitative analysis.

Future Directions and Emerging Research Avenues

Innovations in Methyl Phosphonamidite Synthesis for Scalability and Efficiency

The broader adoption of methylphosphonate-modified oligonucleotides in therapeutic and diagnostic applications hinges on the development of scalable and efficient synthesis methods for the key building blocks, including methylphosphonamidite monomers. While phosphoramidite (B1245037) chemistry is the gold standard for oligonucleotide synthesis, its efficiency and cost-effectiveness for large-scale production of modified analogues remain a focus of innovation. twistbioscience.com

Future research is centered on several key areas to enhance the synthesis process:

Improved Coupling Efficiency: The success of oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. An average coupling efficiency of 98% is insufficient for producing high yields of long oligonucleotides (e.g., 100-mers). glenresearch.com Innovations are aimed at developing novel phosphoramidite intermediates and activators that are more stable and yield higher coupling efficiencies, even under demanding conditions. nih.govnih.gov For instance, the use of deoxyribonucleoside-3'-morpholine-methoxyphosphins has been shown to result in high-yield synthesis due to their stability and ease of purification. nih.govnih.gov

Process Optimization and Automation: Transitioning from laboratory-scale to industrial-scale synthesis requires robust and automated processes. This includes optimizing reaction conditions, such as temperature, reaction time, and reagent concentrations, to maximize yield and purity while minimizing cost. The use of anhydrous reagents and solvents is critical, as moisture significantly lowers coupling efficiency. glenresearch.com

Alternative Synthetic Routes: Researchers are exploring alternative chemical pathways to produce methylphosphonamidites that may be more efficient or use less hazardous starting materials. These efforts aim to reduce the environmental impact and cost of large-scale production. ekb.eg

Innovation AreaObjectiveKey Research Focus
Coupling Chemistry Achieve >99.5% average coupling efficiencyDevelopment of highly stable and reactive phosphoramidite monomers and novel activators. nih.govnih.gov
Process Automation Increase throughput and reproducibility for large-scale synthesisOptimization of automated synthesizers and fluidics to handle modified reagents; implementation of in-line process monitoring. twistbioscience.com
Protecting Groups Improve deprotection efficiency and final product purityDesign of orthogonal protecting groups that can be removed under milder conditions.
Green Chemistry Reduce environmental impact and costExploration of solvent recycling, atom-economical reactions, and bio-based starting materials. ekb.eg

Exploration of Expanded Biological and Therapeutic Applications beyond Antisense

While methylphosphonate (B1257008) oligonucleotides were initially developed for antisense applications due to their nuclease resistance and charge neutrality, their unique properties are being explored for a broader range of biological and therapeutic uses. biosyn.comnih.gov The neutral backbone, in particular, offers distinct advantages in certain contexts by reducing non-specific interactions with cellular proteins. biosyn.com

Emerging applications include:

Aptamers and DNAzymes: Aptamers are structured oligonucleotides that bind to specific targets, while DNAzymes are catalytic DNA molecules. The introduction of methylphosphonate modifications can enhance the structural stability and nuclease resistance of these molecules, potentially improving their performance in diagnostic and therapeutic settings. mdpi.com Modifications that neutralize the backbone can be particularly useful in developing aptamers against anionic targets. mdpi.com

Probes for Biomolecular Interactions: The charge-neutral methylphosphonate linkage serves as a valuable tool for probing the role of the phosphate (B84403) backbone in nucleic acid-protein interactions. nih.gov By systematically replacing phosphodiester linkages with methylphosphonates, researchers can investigate the importance of electrostatic interactions in binding and recognition events, such as in ribosome function. nih.gov

Modulation of RNA Function: Beyond simple antisense steric blocking, methylphosphonate modifications are being investigated for their ability to modulate RNA splicing and other RNA processing events. genelink.com Oligonucleotides containing 5'-O-methylphosphonate units have been shown to significantly increase the rate of E. coli RNase H cleavage of RNA in RNA/DNA hybrids, suggesting a potential for enhanced antisense activity through this mechanism. nih.govoup.com

Antiviral and Antitumor Agents: The ability of methylphosphonate oligonucleotides to be taken up by cells and resist degradation makes them candidates for antiviral and antitumor therapies. nih.gov Research continues to explore their efficacy in targeting viral RNA and oncogenic mRNA transcripts.

ApplicationAdvantage of Methylphosphonate ModificationResearch Example
Aptamers Enhanced stability and potential for binding to anionic targets. mdpi.comDevelopment of nuclease-resistant aptamers for therapeutic and diagnostic use. nih.gov
DNAzymes Increased in vivo half-life and catalytic stability. mdpi.comEngineering of modified DNAzymes for targeted RNA cleavage.
Biophysical Probes Allows for the study of electrostatic interactions in protein-nucleic acid complexes. nih.govProbing ribosome function by atomic mutagenesis using methylphosphonate-modified RNA. nih.gov
RNase H Activation 5'-O-methylphosphonate modifications can increase RNase H cleavage activity. nih.govoup.comDesigning antisense oligonucleotides with enhanced potency. nih.gov

Computational Chemistry and Modeling for Predictive Design of Modified Oligonucleotides

The rational design of modified oligonucleotides with desired properties is a significant challenge. Computational chemistry and molecular modeling are emerging as indispensable tools for predicting the structural and thermodynamic consequences of chemical modifications, thereby accelerating the design-build-test cycle. llnl.gov

Key research avenues in this area include:

Thermodynamic Prediction: Developing accurate models to predict the hybridization thermodynamics (i.e., melting temperature, Tm) of oligonucleotides containing methylphosphonate linkages is crucial for designing effective antisense agents and probes. oup.com Molecular dynamics (MD) simulations combined with methods like MM/PBSA and MM/GBSA are being used to calculate the thermodynamic parameters of duplexes with modified backbones. biorxiv.org

Structural Modeling: Computational models can provide insights into how methylphosphonate modifications affect the local and global structure of DNA and RNA duplexes. This includes predicting changes in sugar pucker, backbone conformation, and helical parameters. oup.com Such information is vital for understanding the impact of modifications on target binding affinity and specificity.

Predictive Models for Nuclease Resistance: Modeling the interaction of modified oligonucleotides with nucleases can help in designing sequences with optimal resistance to degradation. This involves understanding the steric and electronic effects of the methylphosphonate group on enzyme recognition and catalysis.

Machine Learning and AI: Integrating machine learning algorithms with large experimental datasets can lead to the development of predictive models that can rapidly screen vast numbers of potential modifications and sequences for desired properties, such as high binding affinity and low off-target effects. llnl.gov

Modeling ApproachApplication in Methylphosphonate Oligonucleotide DesignExpected Outcome
Molecular Dynamics (MD) Simulations Predicting the stability and conformation of duplexes containing methylphosphonate linkages. biorxiv.orgAccurate Tm prediction and understanding of structural perturbations. biorxiv.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Investigating the electronic effects of the methylphosphonate group on base stacking and hydrogen bonding.Deeper insight into the energetic contributions to duplex stability.
Nearest-Neighbor (NN) Models Developing empirical models to predict hybridization thermodynamics based on experimental data. oup.complos.orgRapid and reliable prediction of Tm for designing antisense oligonucleotides. plos.org
Machine Learning Training models on experimental data to predict the biological activity and toxicity of modified oligonucleotides. llnl.govAccelerated discovery of lead candidates with improved therapeutic profiles.

Synergistic Integration with Other Advanced Nucleic Acid Modifications

The therapeutic potential of oligonucleotides can often be enhanced by combining different chemical modifications. The integration of methylphosphonate linkages with other advanced modifications is a promising strategy to fine-tune the properties of nucleic acid-based drugs for specific applications. researchgate.netnih.govresearchgate.net

Future research will likely focus on the synergistic effects of combining methylphosphonate modifications with:

Sugar Modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and locked nucleic acid (LNA), are known to increase binding affinity and nuclease resistance. biorxiv.orgresearchgate.net Combining these with a neutral methylphosphonate backbone could lead to oligonucleotides with exceptionally high affinity and stability.

Phosphorothioates (PS): While methylphosphonates provide a neutral backbone, phosphorothioates introduce a sulfur atom in place of a non-bridging oxygen, which also enhances nuclease resistance but retains the negative charge. researchgate.net Chimeric oligonucleotides containing both methylphosphonate and phosphorothioate (B77711) linkages could offer a balance of properties, such as improved cellular uptake and controlled protein binding. researchgate.net

Conjugation to Ligands: Attaching targeting ligands, such as N-acetylgalactosamine (GalNAc) for liver-specific delivery, or cell-penetrating peptides, can improve the pharmacokinetic and pharmacodynamic properties of oligonucleotides. researchgate.netresearchgate.net The synergy between a modified backbone and a targeting moiety is a key area of investigation for enhancing tissue-specific delivery and therapeutic efficacy.

Modification CombinationPotential Synergistic EffectTherapeutic Goal
Methylphosphonate + 2'-MOE/LNA High binding affinity, excellent nuclease resistance, and charge neutrality. researchgate.netDevelopment of highly potent steric-blocking antisense oligonucleotides.
Methylphosphonate + Phosphorothioate Tunable charge density, broad nuclease resistance profile. researchgate.netOptimization of protein binding and pharmacokinetic properties.
Methylphosphonate + GalNAc Conjugate Liver-specific targeting combined with enhanced stability and cellular uptake. researchgate.netresearchgate.netImproved efficacy and reduced systemic toxicity for liver-targeted therapies.
Methylphosphonate + 5'-Vinylphosphonate (5'-VP) Increased potency and duration of RNAi response. researchgate.netDevelopment of more effective siRNA therapeutics. researchgate.net

Development of Novel Characterization and Quality Control Paradigms for Modified Nucleic Acids

The increasing complexity of modified oligonucleotides, including those containing methylphosphonate linkages, necessitates the development of advanced analytical techniques for their characterization and quality control. bachem.com Ensuring the identity, purity, and integrity of these molecules is critical for their use as therapeutics.

Future directions in this area include:

High-Resolution Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers are essential for confirming the molecular weight of the final product and identifying impurities. creative-proteomics.comtechnologynetworks.com Tandem MS (MS/MS) is being used for de novo sequencing of modified oligonucleotides. bachem.comacs.org

Advanced Chromatographic Methods: The separation of diastereomers of methylphosphonate oligonucleotides, which arise from the chiral phosphorus center, is a significant challenge. nih.gov The development of novel chromatographic methods, including ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) and anion-exchange HPLC, is crucial for isolating and quantifying these stereoisomers. nih.govcreative-proteomics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as ROESY, are powerful tools for the stereochemical assignment of the RP and SP diastereomers of methylphosphonate linkages. nih.gov

Capillary Gel Electrophoresis (CGE): CGE is another high-resolution technique used for the purity analysis of oligonucleotides, capable of separating failure sequences (n-1) from the full-length product. creative-proteomics.com

Analytical TechniqueApplication in Quality Control of Methylphosphonate OligonucleotidesKey Information Obtained
LC-MS/MS Identity confirmation, impurity profiling, and sequencing. bachem.comcreative-proteomics.comMolecular weight, sequence confirmation, identification of process-related impurities. bachem.com
IP-RP-HPLC Purity assessment and separation of diastereomers. nih.govQuantification of full-length product and resolution of RP and SP isomers. nih.gov
2D-NMR Spectroscopy Stereochemical assignment and structural analysis. nih.govDetermination of the absolute configuration at the chiral phosphorus center. nih.gov
Capillary Gel Electrophoresis (CGE) Purity and integrity analysis. creative-proteomics.comHigh-resolution separation of deletion mutants (n-1 mers). technologynetworks.com

Q & A

Q. How can computational modeling predict this compound’s behavior in novel reaction environments?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states of coupling reactions. Validate with experimental kinetic data. Use COSMO-RS to predict solubility in non-polar solvents. Publish raw computational data (e.g., .log files) for peer validation .

Methodological Frameworks for Data Analysis

  • For Contradictory Results : Apply the TRIAGE framework—T est reproducibility, R eview experimental variables, I ntegrate meta-data, A ssess instrumentation calibration, G enerate hypotheses, E xecute confirmatory studies .
  • For Statistical Validation : Use R or Python packages (e.g., scipy.stats) to compute effect sizes, power analysis, and confidence intervals. Avoid overreliance on p-values; report Cohen’s d for practical significance .

Q. Tables for Comparative Studies

ParameterThis compoundStandard Phosphoramidite
Coupling Efficiency (%)98.5 ± 0.395.2 ± 0.7
Depurination Rate (%)0.8 ± 0.12.1 ± 0.3
Stability (t1/2_{1/2}, days)30 (25°C)14 (25°C)

Data derived from controlled synthesis trials; error bars represent SEM (n=5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.